2-(2-bromoethoxy)tetrahydrofuran
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Overview
Description
2-(2-bromoethoxy)tetrahydrofuran is an organic compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 . It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(2-bromoethoxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran and 2-bromoethanol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-bromoethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-bromoethoxy)tetrahydrofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-bromoethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-bromoethoxy)tetrahydrofuran can be compared with other similar compounds, such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but with a pyran ring instead of a furan ring.
2-Bromoethanol: A simpler compound that serves as a starting material for the synthesis of this compound.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89647-99-4 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-(2-bromoethoxy)oxolane |
InChI |
InChI=1S/C6H11BrO2/c7-3-5-9-6-2-1-4-8-6/h6H,1-5H2 |
InChI Key |
SVEDZMGTIBQDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OCCBr |
Origin of Product |
United States |
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